molecular formula C19H21N5O3S B2904261 4-acetyl-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797218-95-1

4-acetyl-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2904261
CAS No.: 1797218-95-1
M. Wt: 399.47
InChI Key: BRHUTUZXZGLSQH-UHFFFAOYSA-N
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Description

4-acetyl-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 4-acetyl-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs . In particular, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Piperidine derivatives, such as this compound, are known to interact with their targets (like alk and ros1) to inhibit their activity . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Given its potential role as an alk and ros1 inhibitor , it can be inferred that it may affect pathways related to these kinases. ALK and ROS1 are involved in several cellular processes, including cell growth and division, so their inhibition could affect these pathways.

Result of Action

As a potential alk and ros1 inhibitor , it could potentially inhibit the growth and division of cells, which could be beneficial in conditions where these processes are dysregulated, such as in certain types of cancer.

Properties

IUPAC Name

4-acetyl-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-14(25)16-2-4-17(5-3-16)28(26,27)23-13-15-6-10-24(11-7-15)19-18(12-20)21-8-9-22-19/h2-5,8-9,15,23H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHUTUZXZGLSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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